Cas no 2639417-07-3 (2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)

2-(5-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a fluorinated benzimidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 2-fluorophenyl substituent, which may enhance binding affinity and metabolic stability in biologically active compounds. The benzimidazole core offers versatility as a scaffold for designing enzyme inhibitors or receptor modulators, while the primary amine group provides a handle for further functionalization. This compound's unique combination of aromatic fluorination and heterocyclic rigidity makes it a valuable intermediate for developing targeted therapeutics, particularly in CNS or oncology-related research. Its physicochemical properties suggest favorable solubility and bioavailability profiles for drug discovery applications.
2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine structure
2639417-07-3 structure
商品名:2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
CAS番号:2639417-07-3
MF:C15H14FN3
メガワット:255.290166378021
MDL:MFCD33549906
CID:5642010
PubChem ID:155971101

2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2639417-07-3
    • EN300-27751034
    • 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
    • 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
    • MDL: MFCD33549906
    • インチ: 1S/C15H14FN3/c16-12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-15(18-13)7-8-17/h1-6,9H,7-8,17H2,(H,18,19)
    • InChIKey: NYQDHLZZUKQFIA-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1C1C=CC2=C(C=1)NC(CCN)=N2

計算された属性

  • せいみつぶんしりょう: 255.11717562g/mol
  • どういたいしつりょう: 255.11717562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 54.7Ų

2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27751034-5.0g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-27751034-1g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3
1g
$1086.0 2023-09-09
Enamine
EN300-27751034-10.0g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27751034-1.0g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-27751034-10g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3
10g
$4667.0 2023-09-09
Enamine
EN300-27751034-2.5g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27751034-0.1g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-27751034-0.25g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27751034-0.05g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-27751034-0.5g
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2639417-07-3 95.0%
0.5g
$1043.0 2025-03-19

2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 関連文献

2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amineに関する追加情報

Introduction to 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine (CAS No. 2639417-07-3)

2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine, identified by its CAS number 2639417-07-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class, which is well-documented for its broad spectrum of biological activities. The structural incorporation of a fluorophenyl moiety and an ethanamine side chain introduces unique pharmacophoric features that contribute to its distinct chemical and biological properties.

The benzodiazole core is a well-established scaffold in drug discovery, renowned for its role in the development of anxiolytics, sedatives, and anticonvulsants. The presence of a fluorine atom at the 2-position of the phenyl ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This modification has been strategically employed in the design of novel therapeutic agents to optimize their pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing small-molecule modulators that interact with complex biological pathways. The compound 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine has emerged as a promising candidate in this context. Its unique structural features position it as a potential lead compound for further derivatization and optimization. Researchers have been exploring its interactions with various enzymes and receptors, particularly those implicated in neurological disorders and inflammatory conditions.

One of the most compelling aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. The benzodiazole moiety is known to modulate neurotransmitter systems, particularly GABA-A receptors, which are critical for maintaining neuronal homeostasis. The fluorophenyl group may further enhance its ability to penetrate the blood-brain barrier, a crucial factor for CNS drug efficacy. Preliminary studies have suggested that derivatives of this compound exhibit anxiolytic-like effects without the sedative side effects commonly associated with classical benzodiazepines.

Furthermore, the ethanamine side chain adds another layer of complexity to its pharmacological profile. This functional group can influence both the solubility and binding affinity of the molecule. Computational modeling studies have been instrumental in predicting how this structural feature interacts with biological targets. These simulations have provided valuable insights into the compound’s potential mechanism of action, guiding experimental validations.

The synthesis of 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine presents unique challenges due to its multi-step reaction sequence and sensitive functional groups. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Recent patents have described efficient synthetic routes that incorporate key intermediates such as fluorinated phenols and benzodiazole derivatives. These innovations have not only streamlined production but also opened avenues for exploring structural analogs.

From a medicinal chemistry perspective, the significance of this compound lies in its versatility as a scaffold for drug development. By modifying various substituents—such as the position or type of fluorination��the chemical space can be extensively explored to identify more potent and selective derivatives. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing these studies. Preclinical trials are underway to evaluate the safety and efficacy of several analogs derived from this core structure.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine. Predictive models have been trained on large datasets to forecast biological activity based on structural features. These tools have helped prioritize compounds for experimental validation, reducing the time and cost associated with traditional screening methods. The use of high-throughput screening (HTS) technologies has further enhanced the efficiency of identifying lead compounds with desired properties.

In conclusion, 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine (CAS No. 2639417-07-3) represents a significant advancement in pharmaceutical research. Its unique structural features make it a valuable candidate for further exploration in treating neurological and inflammatory disorders. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in shaping future drug development strategies.

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